![molecular formula C21H25N5O2S B2685984 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1251603-23-2](/img/structure/B2685984.png)
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common approach includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters to form the triazolopyrazine core.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohols.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Biological Mechanisms
Preliminary studies suggest that the compound may interact with specific biological targets, potentially influencing various cellular pathways. The following mechanisms have been proposed:
- Inhibition of Kinases : Similar compounds have shown promising activity as inhibitors of c-Met kinase, which is implicated in cancer progression and metastasis .
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines (e.g., A549, MCF-7, HeLa), with IC50 values indicating potent activity .
Therapeutic Applications
The compound's unique structure positions it as a candidate for several therapeutic applications:
- Anticancer Agents : Given its demonstrated antitumor activity and potential to inhibit key kinases involved in cancer signaling pathways, this compound could be developed into a novel anticancer therapy.
- Anti-inflammatory Properties : Related compounds have been investigated for their anti-inflammatory effects; thus, similar studies could be warranted for this compound.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies; further exploration could elucidate similar effects for this compound.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazolo-pyrazine derivatives in various biological contexts:
- Antitumor Activity : A study reported that a closely related derivative exhibited IC50 values as low as 0.15 μM against MCF-7 cells, suggesting strong anticancer potential .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through multiple pathways including cell cycle arrest and activation of caspases .
- Comparative Studies : Comparative analyses with other known antitumor agents highlighted superior efficacy profiles for certain derivatives within the same chemical family.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. The inhibition of these kinases leads to the suppression of cancer cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Foretinib: A known c-Met/VEGFR-2 inhibitor with similar biological activities.
Other Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of substituents, which confer enhanced biological activity and selectivity compared to other similar compounds .
Biologische Aktivität
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo ring fused with a pyrazine ring .
- A cyclohexylsulfanyl group that enhances its reactivity.
- An acetamide moiety which is crucial for its biological interactions.
The molecular formula is C21H25N5O2S with a molecular weight of approximately 411.5 g/mol .
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrazine class exhibit various biological activities including:
- Antimicrobial : Effective against bacteria such as Escherichia coli and Pseudomonas aeruginosa.
- Anticancer : Potentially inhibits tumor growth by targeting specific signaling pathways.
- Anti-inflammatory : May modulate inflammatory responses through enzyme inhibition.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of kinases such as c-Met and VEGFR-2, which are critical in cancer progression .
- Enzyme Modulation : It may inhibit enzymes like glycogen synthase kinase-3 and xanthine oxidase, contributing to its therapeutic effects in conditions like cancer and gout .
Anticancer Activity
A study evaluated the antiproliferative effects of related triazolo-pyrazine derivatives against several cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range (e.g., 0.98 µM against A549 cells) . This suggests that the compound may effectively inhibit cancer cell proliferation.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives similar to this compound possess significant antibacterial properties. For example, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . These findings underscore the compound's potential as a lead in developing new antimicrobial agents.
Anti-inflammatory Properties
Research has indicated that compounds with similar structural motifs can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This positions the compound as a candidate for further exploration in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Data Summary
Property | Value |
---|---|
Molecular Formula | C21H25N5O2S |
Molecular Weight | 411.5 g/mol |
Key Activities | Anticancer, Antimicrobial |
IC50 (A549 Cancer Cells) | ~0.98 µM |
IC50 (Mycobacterium tuberculosis) | 1.35 - 2.18 μM |
Eigenschaften
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKRIMKJLZEBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.